5-fluoro-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2,6-dimethylpyrimidine 5-fluoro-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2,6-dimethylpyrimidine
Brand Name: Vulcanchem
CAS No.: 2640946-73-0
VCID: VC11820862
InChI: InChI=1S/C14H16F2N6/c1-9-12(16)13(20-10(2)19-9)21-3-5-22(6-4-21)14-17-7-11(15)8-18-14/h7-8H,3-6H2,1-2H3
SMILES: CC1=C(C(=NC(=N1)C)N2CCN(CC2)C3=NC=C(C=N3)F)F
Molecular Formula: C14H16F2N6
Molecular Weight: 306.31 g/mol

5-fluoro-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2,6-dimethylpyrimidine

CAS No.: 2640946-73-0

Cat. No.: VC11820862

Molecular Formula: C14H16F2N6

Molecular Weight: 306.31 g/mol

* For research use only. Not for human or veterinary use.

5-fluoro-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2,6-dimethylpyrimidine - 2640946-73-0

Specification

CAS No. 2640946-73-0
Molecular Formula C14H16F2N6
Molecular Weight 306.31 g/mol
IUPAC Name 5-fluoro-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2,6-dimethylpyrimidine
Standard InChI InChI=1S/C14H16F2N6/c1-9-12(16)13(20-10(2)19-9)21-3-5-22(6-4-21)14-17-7-11(15)8-18-14/h7-8H,3-6H2,1-2H3
Standard InChI Key DBVGYYKMVBTPRL-UHFFFAOYSA-N
SMILES CC1=C(C(=NC(=N1)C)N2CCN(CC2)C3=NC=C(C=N3)F)F
Canonical SMILES CC1=C(C(=NC(=N1)C)N2CCN(CC2)C3=NC=C(C=N3)F)F

Introduction

The compound 5-fluoro-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2,6-dimethylpyrimidine is a complex organic molecule that incorporates several key structural elements, including a pyrimidine ring, a piperazine moiety, and fluorine substitutions. This compound is of interest due to its potential biological activity and its structural complexity, which suggests a variety of possible applications in medicinal chemistry.

Synthesis and Preparation

The synthesis of compounds with similar structures often involves multi-step reactions, including condensation reactions and the use of protecting groups. For example, the synthesis of 5-substituted 2-amino-4,6-dichloropyrimidines involves a modified condensation of malonic acid diesters with guanidine, followed by deprotection steps . While specific synthesis details for 5-fluoro-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2,6-dimethylpyrimidine are not readily available, it likely involves similar strategies.

Biological Activity

Compounds with pyrimidine and piperazine moieties often exhibit biological activity, including potential effects on immune responses or as receptor ligands. For instance, 5-fluoro-2-amino-4,6-dichloropyrimidine has been shown to inhibit immune-activated nitric oxide production effectively . While specific biological activity data for 5-fluoro-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2,6-dimethylpyrimidine is not available, its structural features suggest potential for similar activities.

Data Table: Comparison of Related Compounds

Compound NameMolecular FormulaMolecular Weight (g/mol)Biological Activity
5-Fluoro-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2,6-dimethylpyrimidineC16_{16}H18_{18}F2_2N6_6332.35Potential biological activity, not specified
2-Cyclopropyl-5-fluoro-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidineC16_{16}H18_{18}F2_2N6_6332.35Not specified
5-Fluoro-2-amino-4,6-dichloropyrimidineC5_5H_4}Cl2_2FN3_3191.01Inhibits immune-activated NO production

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